4-(2-Hydroxy-2-phenylethylthio)phenol
Description
4-(2-Hydroxy-2-phenylethylthio)phenol is a phenolic compound featuring a thioether linkage (-S-) and a hydroxyphenylethyl group. Structurally, it consists of a phenol ring substituted at the para-position with a sulfur atom connected to a 2-hydroxy-2-phenylethyl moiety (CH₂-C(OH)-Ph). While direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with several phenolic derivatives discussed in the literature.
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-(2-hydroxy-2-phenylethyl)sulfanylphenol |
InChI |
InChI=1S/C14H14O2S/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14-16H,10H2 |
InChI Key |
PFVKMVXWOWFKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key functional groups include:
- Phenolic -OH: Enhances solubility in polar solvents and participation in hydrogen bonding.
- Thioether (-S-) : Less polar than ethers, contributing to reduced water solubility compared to oxygen analogs.
- Secondary alcohol (-C(OH)-) : Increases reactivity in esterification or oxidation reactions.
- Phenyl group : Adds steric bulk and hydrophobic character.
Comparative Table of Structural Analogs
Key Differences and Implications
The secondary alcohol in the target compound may exhibit distinct reactivity, such as selective oxidation to ketones, unlike Tyrosol’s primary alcohol .
Thioether vs. Ether/Oxygen Analogs :
- Thioethers (e.g., in 5-(4-(methylthio)phenyl)thiophene-2-carboxylate ) are more resistant to acid hydrolysis than ethers but susceptible to oxidation (e.g., forming sulfoxides) . This could influence the compound’s stability in oxidative environments.
This contrasts with simpler analogs like 4-(hydroxymethyl)phenol, which lacks bulky substituents .
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